![molecular formula C7H9BrN2S B13198609 4-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,3-thiadiazole](/img/structure/B13198609.png)
4-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,3-thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,3-thiadiazole is an organic compound characterized by a cyclopropyl group attached to a bromomethyl group, which is further connected to a thiadiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,3-thiadiazole typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized through the reaction of an alkene with a carbene precursor, such as diazomethane, under controlled conditions.
Bromomethylation: The cyclopropyl group is then bromomethylated using bromine and a suitable catalyst, such as iron(III) bromide, to introduce the bromomethyl group.
Thiadiazole Ring Formation: The final step involves the cyclization of the bromomethylated cyclopropyl compound with thiosemicarbazide under acidic conditions to form the 1,2,3-thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
化学反应分析
Types of Reactions
4-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,3-thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group is highly reactive and can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions with dienes or alkynes to form more complex ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Thiols or thioethers.
科学研究应用
Chemistry
In chemistry, 4-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,3-thiadiazole is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The thiadiazole ring is known for its bioactivity, and modifications of this compound can lead to the development of new drugs with antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
作用机制
The mechanism of action of 4-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,3-thiadiazole depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, leading to irreversible inhibition.
相似化合物的比较
Similar Compounds
4-{[1-(Chloromethyl)cyclopropyl]methyl}-1,2,3-thiadiazole: Similar structure but with a chlorine atom instead of bromine.
4-{[1-(Methyl)cyclopropyl]methyl}-1,2,3-thiadiazole: Lacks the halogen atom, making it less reactive in substitution reactions.
4-{[1-(Bromomethyl)cyclopropyl]methyl}-1,3,4-thiadiazole: Different positioning of the nitrogen atoms in the thiadiazole ring.
Uniqueness
The presence of the bromomethyl group in 4-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,3-thiadiazole makes it particularly reactive and versatile for various chemical transformations
属性
分子式 |
C7H9BrN2S |
|---|---|
分子量 |
233.13 g/mol |
IUPAC 名称 |
4-[[1-(bromomethyl)cyclopropyl]methyl]thiadiazole |
InChI |
InChI=1S/C7H9BrN2S/c8-5-7(1-2-7)3-6-4-11-10-9-6/h4H,1-3,5H2 |
InChI 键 |
MFGDYELMVLVEDT-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(CC2=CSN=N2)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


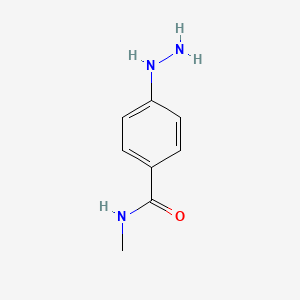
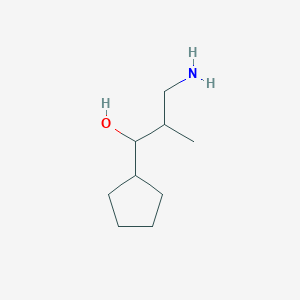
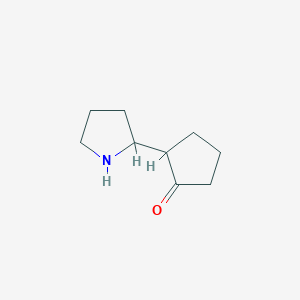
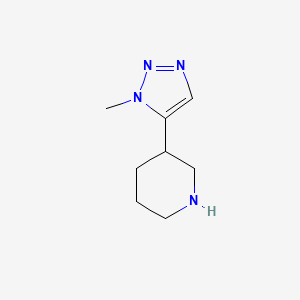
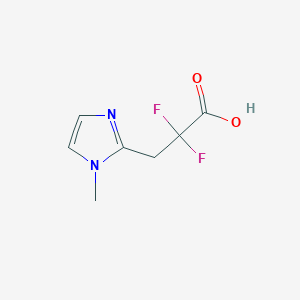
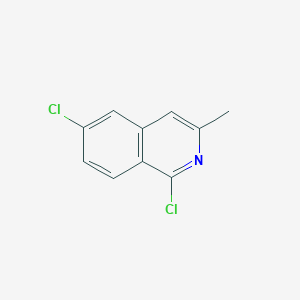
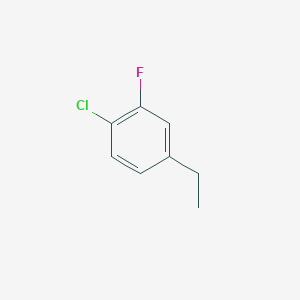
![9-Methyl-1H,2H,3H,3aH,4H,9H,9aH-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B13198571.png)
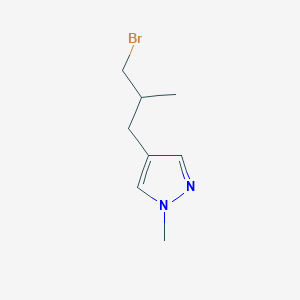
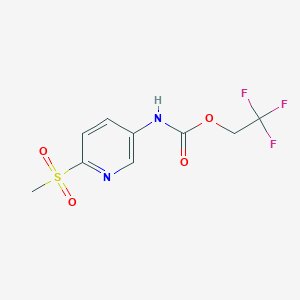
![5'-Ethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13198590.png)
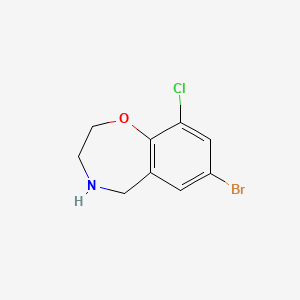
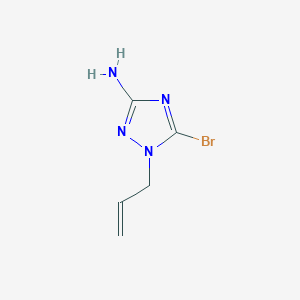
![3-Methyl-2,6-dioxaspiro[4.6]undec-8-ene](/img/structure/B13198611.png)
